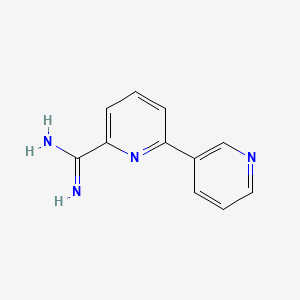

6-Pyridin-3-ylpyridine-2-carboximidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

6-pyridin-3-ylpyridine-2-carboximidamide |

InChI |

InChI=1S/C11H10N4/c12-11(13)10-5-1-4-9(15-10)8-3-2-6-14-7-8/h1-7H,(H3,12,13) |

InChI Key |

OGEUBIGCKMRTKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=N)N)C2=CN=CC=C2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 6 Pyridin 3 Ylpyridine 2 Carboximidamide and Congeneric Analogs

Foundational Synthetic Routes to Pyridine-Carboximidamide Scaffolds

The construction of the pyridine-carboximidamide framework is a foundational aspect of synthesizing the target compound. This involves the formation of the pyridine (B92270) ring itself, often with pre-existing functional groups that facilitate subsequent reactions, and the synthesis of the carboximidamide moiety.

The de novo synthesis of substituted pyridine rings is a well-established field in organic chemistry, offering a variety of methods to achieve diverse substitution patterns. researchgate.net These methods are crucial for creating the building blocks required for more complex structures. Key approaches include condensation reactions and cycloadditions.

Classic condensation reactions, such as the Hantzsch pyridine synthesis, involve the multicomponent reaction of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgresearchgate.net This method is highly versatile for producing substituted pyridines. Another significant approach is the Kröhnke pyridine synthesis, which uses pyridinium (B92312) salts to generate substituted pyridines. wikipedia.org

More contemporary methods often rely on transition metal-catalyzed cycloaddition reactions. For instance, the [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by metals like cobalt or rhodium, provides a powerful and atom-economical route to highly substituted pyridines. researchgate.net Other notable strategies are summarized in the table below.

| Synthetic Method | Reactants | Key Features |

| Hantzsch Synthesis | β-Keto acid, Aldehyde, Ammonia | Forms a dihydropyridine intermediate; versatile for substituted pyridines. wikipedia.orgresearchgate.net |

| Kröhnke Synthesis | α-Picolinium salts, α,β-Unsaturated ketones | General method for generating substituted pyridines. wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamines, Propargyl ketones | Two-step process involving condensation and cyclization. |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Transition-metal catalyzed (e.g., Co, Rh); high atom economy. researchgate.net |

| Inverse Electron Demand Aza-Diels-Alder | Enamines, Triazines | Involves a [4+2] cycloaddition followed by retro-Diels-Alder. nih.gov |

These varied methodologies allow for the strategic incorporation of functional groups, such as halogens or nitriles, which are essential for the subsequent formation of the carboximidamide moiety and the pyridine-pyridyl linkage.

The carboximidamide group is a key pharmacophore, and its synthesis can be approached through several routes, most commonly from nitriles or thioamides. The Pinner reaction is a classic method that involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with ammonia or an amine to yield the corresponding amidine (carboximidamide).

A more direct and common approach starts from the corresponding nitrile (e.g., 2-cyanopyridine (B140075) derivative). The nitrile can be converted to the carboximidamide by reaction with ammonia or its equivalents. For instance, the reaction of picolinonitrile with hydrazine (B178648) hydrate (B1144303) has been used to form related structures. nih.gov Alternatively, the addition of nucleophiles like ammonia to a nitrile can be facilitated by Lewis acids.

Another route involves the conversion of an amide or a thioamide. Thioamides, which can be prepared from the corresponding amides using reagents like Lawesson's reagent, are valuable precursors to carboximidamides via reaction with amines. mdpi.com

Challenges in the synthesis of the carboximidamide moiety include managing the reactivity of the functional group, preventing side reactions such as hydrolysis, and ensuring the stability of the final product. The presence of the basic nitrogen atoms in the pyridine rings can also complicate reactions, potentially requiring the use of protecting groups or carefully controlled reaction conditions.

Directed Synthesis of 6-Pyridin-3-ylpyridine-2-carboximidamide

The specific synthesis of this compound involves the strategic coupling of two distinct pyridine precursors followed by the elaboration of the carboximidamide functionality.

The central challenge in synthesizing the target compound is the formation of the C-C bond linking the two pyridine rings. Transition-metal-catalyzed cross-coupling reactions are the most effective methods for this transformation. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. nih.gov A typical strategy would involve:

Precursor 1: A pyridine ring functionalized with a boronic acid or boronic ester at the 3-position (e.g., pyridine-3-boronic acid).

Precursor 2: A 2-cyanopyridine ring substituted with a halogen (e.g., bromine or iodine) at the 6-position (e.g., 6-bromo-2-cyanopyridine).

The palladium-catalyzed coupling of these two precursors would yield 6-(pyridin-3-yl)pyridine-2-carbonitrile. The nitrile group in this intermediate then serves as the direct precursor for the final carboximidamide moiety.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be employed. nih.gov The choice of reaction often depends on the functional group tolerance, availability of precursors, and desired reaction conditions.

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. For the key Suzuki-Miyaura cross-coupling step, several parameters must be considered.

Key Optimization Parameters for Pyridine-Pyridyl Cross-Coupling:

| Parameter | Variables | Impact on Reaction |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The choice of palladium catalyst and ligand is crucial for catalytic activity and preventing side reactions. acs.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid; its strength and solubility can significantly affect the reaction rate and yield. |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | The solvent system influences the solubility of reactants and the stability of the catalytic species. |

| Temperature | Room Temperature to Reflux | Higher temperatures often increase the reaction rate but can also lead to decomposition of reactants or products. |

Once the bipyridine nitrile intermediate is formed, the subsequent conversion to the carboximidamide must also be optimized. This typically involves reacting the nitrile with a source of ammonia under conditions that promote addition to the nitrile without affecting the bipyridine core.

Design and Preparation of Structural Analogs and Derivatives of this compound

The modular nature of the synthesis allows for the rational design and preparation of a wide range of structural analogs. Modifications can be introduced at several positions on either pyridine ring or on the carboximidamide group itself.

For example, by starting with substituted pyridine-3-boronic acids or substituted 6-halo-2-cyanopyridines, analogs with various functional groups (e.g., alkyl, alkoxy, halogen) can be prepared. A modular approach was successfully used in the synthesis of 6-substituted pyridin-3-yl C-nucleosides, where a key intermediate was subjected to a series of palladium-catalyzed reactions to introduce diverse substituents. nih.gov

Furthermore, the carboximidamide moiety can be derivatized. For instance, by using substituted amines instead of ammonia in the final step, N-substituted carboximidamides can be synthesized. The synthesis of various pyridine-3-carboxamide (B1143946) analogs has been reported as a strategy to explore structure-activity relationships for biological targets. nih.govresearchgate.netsemanticscholar.org

The design of such analogs is often guided by the desire to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to probe interactions with biological targets. The synthetic routes described provide a flexible platform for generating a library of these compounds for further investigation.

Introduction of Diverse Substituents on the Pyridine Rings

The introduction of a wide array of substituents onto the pyridine rings of this compound is crucial for modulating its physicochemical and pharmacological properties. Modern synthetic organic chemistry offers a plethora of powerful tools to achieve this, with transition-metal-catalyzed cross-coupling reactions being at the forefront.

One of the most prevalent methods for constructing the core 6-(pyridin-3-yl)pyridine scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halopyridine with a pyridineboronic acid or ester. For instance, 6-chloropicolinonitrile can be coupled with pyridine-3-boronic acid to furnish 6-(pyridin-3-yl)picolinonitrile, a key intermediate for the target carboximidamide. The versatility of the Suzuki coupling allows for the use of a wide range of substituted boronic acids and halopyridines, enabling the introduction of various functional groups such as alkyl, aryl, and heteroaryl moieties onto either pyridine ring.

Similarly, Stille and Negishi cross-coupling reactions provide alternative avenues for the formation of the bipyridine linkage. Stille coupling utilizes organotin reagents, while Negishi coupling employs organozinc reagents. These methods can sometimes offer advantages in terms of substrate scope and functional group tolerance compared to Suzuki coupling.

Beyond the construction of the bipyridine core, direct C-H bond functionalization has emerged as a powerful strategy for the late-stage introduction of substituents. Palladium-catalyzed C-H arylation, for example, can be employed to directly couple aryl halides with a pre-formed pyridine ring, offering a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions.

The following table summarizes various palladium-catalyzed methods for the synthesis of substituted bipyridine precursors relevant to this compound analogs.

| Coupling Reaction | Catalyst/Ligand | Reactant 1 | Reactant 2 | Solvent | Base | Yield |

| Suzuki-Miyaura | Pd(PPh₃)₄ | 6-Bromopicolinonitrile | Pyridine-3-boronic acid | Toluene/Ethanol/Water | Na₂CO₃ | High |

| Stille | PdCl₂(PPh₃)₂ | 2-Stannylpyridine | 3-Bromopyridine | Toluene | - | Good |

| Negishi | PdBr(Ph)(PPh₃)₂ | 2-Pyridylzinc chloride | 3-Iodopyridine | THF | - | Good |

| C-H Arylation | Pd(OAc)₂ | 2-Phenylpyridine | 3-Bromo-5-nitropyridine | TFA | - | Moderate |

Functionalization at the Carboximidamide Nitrogen Atoms

The carboximidamide moiety offers rich opportunities for structural diversification through functionalization of its nitrogen atoms. The synthesis of the carboximidamide group itself is typically achieved from the corresponding nitrile, 6-pyridin-3-ylpyridine-2-carbonitrile.

A classical and widely used method for the synthesis of unsubstituted carboximidamides is the Pinner reaction. wikipedia.org This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl) to form an imidate salt, known as a Pinner salt. wikipedia.org Subsequent reaction of the Pinner salt with ammonia furnishes the desired carboximidamide. wikipedia.org A general procedure for the synthesis of 2-amidinopyridine hydrochloride from 2-cyanopyridine involves reaction with a sodium alkoxide followed by ammonium (B1175870) chloride. chemicalbook.com

To introduce substituents onto the nitrogen atoms, modifications of this approach are employed. Reacting the intermediate Pinner salt with primary or secondary amines instead of ammonia leads to the formation of N-substituted or N,N'-disubstituted carboximidamides, respectively. This allows for the incorporation of a wide range of alkyl, aryl, and heterocyclic groups at the nitrogen atoms.

Alternatively, direct reaction of the nitrile with amines can be achieved under certain conditions. For nitriles activated by electron-withdrawing groups, direct nucleophilic addition of an amine can occur. For less reactive nitriles, the reaction can be promoted by Lewis acids at elevated temperatures.

The following table outlines synthetic routes for the functionalization of the carboximidamide nitrogen atoms starting from a 2-cyanopyridine precursor.

| Product | Reagents | Key Intermediate | Reaction Type |

| Unsubstituted Carboximidamide | 1. ROH, HCl 2. NH₃ | Pinner Salt | Pinner Reaction |

| N-Alkyl/Aryl Carboximidamide | 1. ROH, HCl 2. RNH₂ | Pinner Salt | Pinner Reaction |

| N,N'-Dialkyl/Aryl Carboximidamide | 1. ROH, HCl 2. RNHR' | Pinner Salt | Pinner Reaction |

| N-Hydroxy Carboximidamide | Hydroxylamine | - | Nucleophilic Addition |

Synthetic Routes to Amidrazone-Derived Pyridine-Carboximidamide Systems

Amidrazones are versatile building blocks in heterocyclic synthesis and offer a unique pathway to pyridine-carboximidamide analogs. researchgate.net Amidrazones are typically synthesized by the nucleophilic addition of hydrazine or substituted hydrazines to a nitrile. umich.eduacs.org

In the context of this compound, the corresponding amidrazone can be prepared by reacting 6-pyridin-3-ylpyridine-2-carbonitrile with hydrazine hydrate. This reaction yields 6-pyridin-3-ylpyridine-2-carboximidohydrazide.

The resulting amidrazone is a multifunctional intermediate that can undergo a variety of cyclization reactions to form diverse heterocyclic systems fused to or substituted on the pyridine ring. For instance, reaction of the amidrazone with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or triazine rings.

Furthermore, the amidrazone itself can be considered a functionalized carboximidamide derivative. The terminal amino group of the hydrazone moiety can be further derivatized. For example, condensation with aldehydes or ketones yields the corresponding hydrazone derivatives, while acylation can introduce various acyl groups. These transformations allow for the synthesis of a library of complex analogs with diverse functionalities.

The following table summarizes the synthesis and potential transformations of pyridine-2-carboxamidrazones.

| Reaction | Reactant 1 | Reactant 2 | Product |

| Amidrazone Synthesis | 2-Cyanopyridine | Hydrazine Hydrate | Pyridine-2-carboxamidrazone |

| Cyclization | Pyridine-2-carboxamidrazone | Acetylacetone | Pyrimidinyl-pyridine |

| Derivatization | Pyridine-2-carboxamidrazone | Benzaldehyde | N'-(Benzylidene)picolinimidohydrazide |

Coordination Chemistry and Ligand Performance of 6 Pyridin 3 Ylpyridine 2 Carboximidamide Derivatives

Principles of Ligand Design for Pyridine-Carboximidamide Frameworks

The design of ligands based on pyridine-carboximidamide scaffolds is a strategic process aimed at creating molecules with specific coordination properties. The inherent features of this framework, including the presence of multiple nitrogen donor atoms and a relatively rigid structure, make it an excellent candidate for forming stable metal complexes. mdpi.com The design process often involves modifying the pyridine (B92270) rings with various substituents to modulate the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the metal complexes formed. nih.gov

The 6-pyridin-3-ylpyridine-2-carboximidamide structure presents several potential coordination sites, primarily the nitrogen atoms of the two pyridine rings and the carboximidamide group. The carboximidamide group itself offers two potential binding sites: the carbonyl oxygen and the amide nitrogen. researchgate.net This allows for various chelation modes, making it a versatile ligand.

The most common coordination mode for similar pyridine-carboxamide ligands is bidentate, involving the nitrogen atom of one pyridine ring and the deprotonated nitrogen of the amide group. researchgate.netnih.gov This forms a stable five- or six-membered chelate ring with the metal center. In the case of this compound, the nitrogen of the pyridine-2-carboximidamide ring and the adjacent carboximidamide nitrogen are well-positioned for bidentate chelation. The nitrogen atom of the pyridin-3-yl substituent can also participate in coordination, potentially leading to tridentate coordination or the formation of polynuclear complexes where the ligand bridges two metal centers. The specific chelation mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. researchgate.net

Potential Donor Atoms in this compound

| Functional Group | Potential Donor Atom(s) | Common Role in Chelation |

|---|---|---|

| Pyridine (at position 2) | Nitrogen | Primary coordination site, forming a stable chelate ring with the carboximidamide group. |

| Carboximidamide | Nitrogen, Oxygen | The deprotonated amide nitrogen is a strong σ-donor and often participates in chelation. The carbonyl oxygen is also a potential coordination site. researchgate.net |

Steric and electronic factors are crucial in determining the structure, stability, and reactivity of metal complexes formed with pyridine-carboximidamide ligands. manchester.ac.uknih.gov These factors can be systematically tuned by introducing substituents at various positions on the pyridine rings.

Electronic Effects: The electronic properties of the ligand, specifically its ability to donate or accept electron density, significantly impact the metal-ligand bond strength and the redox properties of the resulting complex. nih.gov Electron-donating groups (EDGs) on the pyridine rings increase the electron density on the nitrogen donor atoms, making the ligand a stronger Lewis base and leading to more stable complexes. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the nitrogen atoms, which can influence the catalytic activity of the metal center. nih.gov The carboximidamide group, particularly after deprotonation, is a strong σ-donor, which helps to stabilize metal ions in higher oxidation states. researchgate.netresearchgate.net

Steric Effects: The size and spatial arrangement of substituents on the ligand framework can impose steric hindrance, influencing the coordination geometry around the metal center. researchgate.net Bulky substituents near the coordination sites can prevent the formation of certain geometries and may favor the formation of complexes with lower coordination numbers. researchgate.net For instance, substituents at the position ortho to the pyridine nitrogen can create significant steric crowding, affecting how the ligand binds to the metal. manchester.ac.uk This steric control can be exploited to fine-tune the selectivity of catalytic reactions. manchester.ac.uk

Formation and Characterization of Metal Complexes with this compound Analogs

The synthesis of metal complexes with pyridine-carboximidamide ligands involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be mononuclear, containing a single metal center, or polynuclear, with multiple metal ions bridged by the ligands. The characterization of these complexes is crucial for understanding their structure and properties and is typically achieved through a combination of spectroscopic and analytical techniques.

The versatile coordination behavior of pyridine-carboximidamide ligands allows for the synthesis of a wide range of metal complexes.

Nickel Complexes: Nickel(II) complexes with pyridine-based ligands are well-documented. wikipedia.org The synthesis of Ni(II) complexes with pyridine-carboxamide analogs often results in octahedral or square planar geometries, depending on the ligand's denticity and the reaction conditions. For example, NiCl₂(py)₄ is a known octahedral complex. wikipedia.org

Ruthenium Complexes: Ruthenium complexes are of particular interest due to their applications in catalysis and photochemistry. Ruthenium(II) complexes with pyridine-carboxamide ligands have been synthesized and structurally characterized. nih.gov These complexes often exhibit a "piano-stool" geometry, with the ligand coordinating to the metal center in a bidentate or tridentate fashion. nih.gov

Lanthanide Complexes: Lanthanide ions, known for their unique luminescent and magnetic properties, can also form complexes with pyridine-carboxamide-type ligands. rsc.org The synthesis of lanthanide complexes often involves the use of carboxylate-functionalized pyridine ligands, which act as efficient sensitizers for the lanthanide ion's luminescence. rsc.org The coordination number in these complexes is typically high, and the geometry is often described as a distorted polyhedron.

The formation of either mononuclear or polynuclear species is highly dependent on the ligand-to-metal ratio and the specific coordination preferences of the metal ion. researchgate.net

A suite of advanced analytical techniques is employed to fully characterize the synthesized metal complexes.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic vibrational bands of the ligand, such as the C=O and N-H stretching frequencies of the carboxamide group, will shift. up.ac.zaresearchgate.net The appearance of new bands in the low-frequency region can often be attributed to the formation of metal-ligand (M-N, M-O) bonds. up.ac.za

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. nih.gov Changes in the absorption maxima and intensities upon complexation can be used to study the metal-ligand interaction.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. nih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for characterizing charged metal complexes in solution. The observed isotopic pattern of the molecular ion peak can help to confirm the identity of the metal center. nih.gov

Summary of Spectroscopic Data for a Representative Ruthenium(II) Pyrazinecarboxamide Complex nih.gov

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Disappearance of the N-H amide proton signal. | Deprotonation of the amide group upon coordination to the Ru(II) center. |

| FT-IR | Shift in the C=O stretching frequency. | Coordination of the carbonyl oxygen or change in electronic environment upon amide deprotonation and N-coordination. |

| ESI-MS | Presence of a peak corresponding to the protonated molecular ion [M+H]⁺. | Confirmation of the molecular weight and composition of the complex. |

| UV-Vis | Invariant spectral profile over 72 hours in PBS solution. | Indicates the stability of the complex under physiological conditions. |

Catalytic Utility of Metal Complexes Derived from Pyridine-Carboximidamide Ligands

Metal complexes derived from pyridine-containing ligands have shown significant promise in various catalytic applications. unimi.itnih.gov The ability to systematically modify the ligand framework allows for the fine-tuning of the catalyst's activity and selectivity.

Pyridine-dicarboxamide ligands, which are structurally related to this compound, have been used to create metal complexes that are active in a range of catalytic transformations. mdpi.com For example, palladium(II) complexes with pyridine ligands have been successfully employed as catalysts in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the substituents on the pyridine ring have been shown to influence the catalytic efficiency of these complexes. nih.gov

Furthermore, iron complexes with pyridine-containing macrocyclic ligands have been investigated as catalysts for C-C bond-forming reactions. unimi.it The rigidity and pre-organized nature of these ligands can lead to enhanced catalytic performance. The strong electron-donating ability of the deprotonated carboxamide nitrogen can stabilize the metal center in various oxidation states, which is often a key requirement for catalytic cycles. researchgate.net The field of bio-inspired catalysis also heavily utilizes carboxamide-based ligands to mimic the active sites of metalloenzymes. researchgate.net

Application in Transition Metal-Catalyzed Organic Transformations (e.g., nickel-catalyzed cross-coupling reactions)

Derivatives of this compound have emerged as effective ligands in transition metal-catalyzed organic transformations, most notably in nickel-catalyzed cross-coupling reactions. These ligands, belonging to the broader class of pyridine-carboximidamides, are particularly adept at facilitating challenging reductive cross-electrophile couplings (XEC). This powerful strategy enables the formation of carbon-carbon bonds by coupling two different electrophiles, such as aryl halides and alkyl halides, under reducing conditions, thereby avoiding the need for pre-formed organometallic reagents. oaepublish.com

The utility of pyridine-carboximidamide ligands, such as pyridine-2,6-dicarboximidamide, is significant in promoting nickel-catalyzed C(sp²)–C(sp³) cross-coupling reactions. oaepublish.comresearchgate.net These reactions are valuable for introducing alkyl groups into aromatic systems, a common structural motif in pharmaceuticals. The pyridine-carboximidamide ligand framework is believed to stabilize the nickel center throughout the catalytic cycle, allowing for efficient and selective bond formation.

In a typical nickel-catalyzed reductive cross-coupling reaction, an aryl halide (e.g., an aryl bromide) is coupled with an alkyl halide in the presence of a nickel catalyst, a pyridine-carboximidamide derivative as the ligand, and a stoichiometric reductant like zinc or manganese powder. oaepublish.comresearchgate.net The choice of ligand is crucial for the success of these transformations, influencing reaction efficiency, substrate scope, and selectivity. The bidentate or tridentate nature of these nitrogen-based ligands plays a key role in their catalytic performance. researchgate.net

The table below summarizes representative conditions for a nickel-catalyzed reductive cross-coupling reaction employing a pyridine-carboximidamide ligand system.

| Component | Example | Role |

| Catalyst Precursor | NiCl₂·DME | Source of nickel |

| Ligand | Pyridine-biscarboxamidine (PyBCam) | Stabilizes the nickel center |

| Substrate 1 (Aryl Electrophile) | Aryl Bromide | C(sp²) coupling partner |

| Substrate 2 (Alkyl Electrophile) | Alkyl Bromide | C(sp³) coupling partner |

| Reductant | Zinc (Zn) or Manganese (Mn) powder | Provides electrons for the reductive cycle |

| Solvent | N,N-Dimethylformamide (DMF) | Reaction medium |

This table is a generalized representation based on typical conditions for nickel-catalyzed cross-electrophile coupling reactions.

The research in this area has demonstrated that nickel complexes bearing these ligands can couple a wide array of aryl and heteroaryl halides with various primary and secondary alkyl halides, showcasing their broad functional group tolerance under relatively mild conditions. researchgate.net

Mechanistic Studies of Catalytic Cycles Involving Pyridine-Carboximidamide Ligands

The catalytic cycles of nickel-catalyzed cross-coupling reactions facilitated by pyridine-carboximidamide and related pyridine-type ligands are complex, often involving multiple nickel oxidation states and potentially radical intermediates. While the precise mechanism can vary depending on the specific substrates, ligands, and reaction conditions, several general pathways have been proposed and investigated through experimental and computational studies. oaepublish.comresearchgate.netchemrxiv.org

A commonly accepted mechanistic framework for nickel-catalyzed reductive cross-electrophile coupling involves a cycle with Ni(I), Ni(II), and Ni(III) intermediates, particularly when nitrogen-based ligands like pyridine-carboximidamides are used. oaepublish.comchemrxiv.org This contrasts with some other cross-coupling reactions that are proposed to proceed through a Ni(0)/Ni(II) cycle.

A plausible catalytic cycle is initiated by the reduction of a Ni(II) precatalyst to a lower oxidation state. The cycle can be generalized as follows:

Formation of the Active Catalyst: A Ni(II) salt is reduced in the presence of the pyridine-carboximidamide ligand to form a catalytically active low-valent nickel species.

Oxidative Addition: The first electrophile, typically the more reactive aryl halide, undergoes oxidative addition to the nickel center. There is evidence suggesting that this step can occur at a Ni(I) center, forming a Ni(III) intermediate, especially with bipyridine-type ligands. chemrxiv.orgwisc.edu

Radical Formation and Capture: The second electrophile, the alkyl halide, can be activated through a single-electron transfer (SET) process with a nickel intermediate, generating an alkyl radical. oaepublish.commdpi.com This radical is then captured by the organonickel complex.

Reductive Elimination: The final carbon-carbon bond is formed through reductive elimination from a high-valent nickel species (e.g., Ni(III)), releasing the cross-coupled product and regenerating a lower-valent nickel species that can re-enter the catalytic cycle. chemrxiv.orgacs.org

The table below outlines the proposed key steps and the corresponding changes in the nickel oxidation state in a catalytic cycle involving a pyridine-carboximidamide ligand.

| Step | Description | Proposed Nickel Oxidation State Change |

| Activation | Reduction of Ni(II) precatalyst | Ni(II) → Ni(I) or Ni(0) |

| Oxidative Addition | Aryl halide adds to the nickel center | Ni(I) → Ni(III) |

| Radical Generation/Capture | Alkyl radical is formed and adds to the nickel complex | No change in formal oxidation state of the initial Ni complex, but leads to a Ni(III) species with both organic fragments attached. |

| Reductive Elimination | Formation of the C(sp²)-C(sp³) bond and product release | Ni(III) → Ni(I) |

This table represents a simplified, generalized mechanistic pathway. The actual sequence and intermediates can be more complex and subject to ongoing research.

Mechanistic studies, including kinetic analyses and the isolation and characterization of catalytic intermediates, have been crucial in elucidating these pathways. chemrxiv.org For instance, investigations into related systems with bipyridine ligands have provided strong evidence for the involvement of Ni(I) species in the activation of aryl halides and the subsequent steps of the catalytic cycle. chemrxiv.org The pyridine-carboximidamide ligand is thought to be critical in stabilizing the various oxidation states of nickel required for the catalytic turnover and in controlling the selectivity of the cross-coupling reaction over undesired side reactions like homocoupling. researchgate.net

In Vitro Biological and Biochemical Research on 6 Pyridin 3 Ylpyridine 2 Carboximidamide Analogs

Mechanistic Studies of Enzyme Inhibition by Pyridine-Carboximidamide Derivatives

The primary focus of mechanistic studies on this class of compounds has been their interaction with specific enzymes, particularly proteases involved in the complement system and other key biological targets.

The classical pathway of the complement system is a critical component of innate immunity, and its initiation is dependent on the proteolytic activity of the C1 complex, which includes the serine protease C1s. researchgate.netoup.com The enzymatic activity of C1s is a key target for therapeutic intervention in diseases driven by the classical pathway. researchgate.netnih.govnih.gov

Research has identified pyridine-carboximidamide derivatives as a promising class of small-molecule C1s inhibitors. nih.govnih.gov A notable analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1), was identified through virtual screening and found to be a selective, competitive inhibitor of C1s. researchgate.netnih.govnih.gov Biochemical experiments have demonstrated that this compound binds directly to C1s. researchgate.netnih.gov Steady-state kinetics and surface plasmon resonance were used to determine the kinetic parameters of this interaction.

The inhibition constant (Kᵢ) and dissociation constant (Kd) are key parameters that quantify the potency and binding affinity of an inhibitor. For compound A1, these values were determined through detailed biochemical assays. nih.govaalto.fi The compound was found to competitively inhibit C1s activity with a Kᵢ of approximately 5.8 μM. researchgate.netnih.gov Direct binding experiments confirmed this interaction, yielding a Kd value of approximately 9.8 μM. nih.govnih.govaalto.fi These findings establish the pyridine-carboximidamide scaffold as a solid foundation for developing potent C1s inhibitors. researchgate.netnih.gov

Kinetic and Binding Parameters of Compound A1 against C1s

| Parameter | Value (μM) | Method | Reference |

|---|---|---|---|

| Kᵢ (Inhibition Constant) | ~5.8 | Steady-State Kinetics | researchgate.netnih.gov |

| Kd (Dissociation Constant) | ~9.8 | Biochemical Binding Assays | nih.govaalto.fi |

Beyond the complement system, analogs of 6-pyridin-3-ylpyridine-2-carboximidamide have been investigated for their inhibitory effects on other significant biological targets.

Topoisomerase I: Terpyridine derivatives, which share a similar pyridine-based structural motif, have been designed and evaluated as topoisomerase I inhibitors for potential anticancer applications. nih.gov Structure-activity relationship studies of these compounds indicated that 2,2':6',3"- and 2,2':6',4"-terpyridine derivatives were potent inhibitors of topoisomerase I. nih.gov The inhibition of this enzyme leads to irreversible DNA strand breakage, ultimately causing cell death. mdpi.com

Cyclooxygenase-2 (COX-2): The pyridine (B92270) scaffold is a key structural feature in certain selective COX-2 inhibitors. nih.gov COX-2 is an enzyme induced during inflammation that mediates the production of prostaglandins. researchgate.net Research into pyrazole–pyridazine hybrids, which can incorporate pyridine-like structures, has identified potent and selective COX-2 inhibitors. For instance, certain trimethoxy derivatives demonstrated higher COX-2 inhibitory action than the reference drug celecoxib, with IC₅₀ values in the low micromolar range (1.15 to 1.50 μM). rsc.org

Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS is associated with neurodegenerative disorders, making it a viable therapeutic target. nih.gov Potent and selective human nNOS inhibitors have been developed based on a 2-aminopyridine (B139424) scaffold. nih.govescholarship.org One promising inhibitor, compound 14j, exhibited a Kᵢ value of 13 nM against human nNOS with high selectivity over other NOS isoforms. nih.gov Other substituted 6-phenyl-pyridin-2-ylamines have also been described as potent inhibitors of the human nNOS isoform. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective compounds.

Systematic modifications of the pyridine-carboximidamide scaffold have been undertaken to improve biological potency. For the C1s inhibitor A1, a panel of chemical analogs was evaluated to understand the structure-activity relationship (SAR) of the scaffold. researchgate.netnih.govnih.gov This process involves synthesizing a series of related compounds where specific parts of the molecule are altered, and then testing their activity. Similarly, for other targets like Mycobacterium tuberculosis, detailed SAR studies on pyridine carboxamide derivatives have been carried out to identify more potent lead candidates. nih.govresearchgate.net These studies help define which chemical substitutions and structural arrangements lead to enhanced biological effects. nih.govnih.gov

Through SAR studies and structural biology, critical motifs for target binding have been identified. For the C1s inhibitor A1, a high-resolution crystal structure revealed the physical basis for its inhibitory action. researchgate.netnih.govnih.gov This structural information, combined with the evaluation of analogs, provides deep insight into the key interactions between the inhibitor and the enzyme's active site. researchgate.netnih.gov Such studies allow researchers to pinpoint the essential parts of the chemical scaffold—the pharmacophore—that are necessary for target recognition. For C1s, the amidine or guanidine (B92328) functionalities are common recognition motifs, though research has also focused on identifying novel chemotypes that lack these groups to improve selectivity. nih.gov

Biochemical and Functional Assay Development for In Vitro Evaluation

A variety of in vitro assays are essential for evaluating the efficacy and mechanism of action of pyridine-carboximidamide derivatives. To assess C1s inhibition, several specialized assays are employed.

Chromogenic Assays: These assays use a synthetic substrate that releases a colored product when cleaved by the enzyme. The inhibitory effect of a compound can be quantified by measuring the reduction in color formation. creative-biolabs.comoup.com

Pathway-Specific ELISA: An Enzyme-Linked Immunosorbent Assay (ELISA) can be configured to specifically measure the activation of the classical complement pathway. This functional assay determines how well an inhibitor can block the entire pathway downstream of C1s. nih.govoup.comcreative-biolabs.com

Hemolytic Assays: These assays measure the lysis of antibody-sensitized red blood cells, a process driven by the classical complement pathway. The ability of an inhibitor to prevent this lysis is a direct measure of its functional efficacy. nih.govnih.gov

For evaluating activity against other targets, standard biochemical and cell-based assays are used. These include enzyme inhibition assays using purified proteins (for COX-2, nNOS, Topoisomerase I) and cell viability assays (e.g., MTT or SRB assays) to measure the cytotoxic effects of topoisomerase inhibitors on cancer cell lines. mdpi.comrsc.orgnih.govmdpi.com

Design and Implementation of Pathway-Specific Assays (e.g., classical complement pathway activation)

The classical complement pathway (CP) represents a critical target for therapeutic intervention in many complement-mediated diseases. nih.govresearchgate.net The primary catalyst of this pathway is the C1s protease. oup.com Consequently, assays designed to assess the inhibitory activity of this compound analogs have centered on C1s and the downstream effects of its activation.

A key analog, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as compound A1), was identified as a selective, competitive inhibitor of C1s. nih.govresearchgate.net Its characterization involved a suite of orthogonal assays to confirm its mechanism of action and biological relevance.

C1s Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified C1s protease. The results for compound A1 demonstrated a competitive inhibition mechanism with an inhibition constant (Ki) of approximately 5.8 µM. researchgate.net

Direct Binding Assays: Surface Plasmon Resonance (SPR) was used to confirm direct binding of the analog to C1s. This technique measures the interaction in real-time, providing data on binding affinity. Compound A1 was shown to bind directly to C1s with a dissociation constant (Kd) of approximately 9.8 µM. researchgate.net

Pathway-Specific ELISAs: Enzyme-linked immunosorbent assays (ELISAs) were employed to quantify the inhibition of the entire classical pathway in a serum-based environment. These assays confirmed that the analog could dose-dependently inhibit CP activation. nih.govresearchgate.net

Hemolytic Assays: A traditional method for assessing the functional integrity of the complement cascade is the hemolytic assay. creative-biolabs.com For CP-driven lysis, antibody-sensitized sheep erythrocytes are used. Studies revealed that compound A1 effectively inhibited this process, confirming its activity in a cell-based system. nih.govresearchgate.net

Substrate Cleavage Assays: To further pinpoint the inhibitory action, assays measuring the cleavage of C2, a natural substrate of C1s, were conducted. The analog was shown to inhibit the cleavage of C2 by C1s, further validating its mechanism of action. nih.govresearchgate.net

These multi-faceted assay approaches provide a comprehensive in vitro profile of the inhibitory potential of these analogs on the classical complement pathway.

| Assay Type | Target/System | Key Finding for Analog A1 | Reference |

| Enzyme Kinetics | Purified C1s Protease | Competitive inhibition (Ki ≈ 5.8 µM) | researchgate.net |

| Binding Assay (SPR) | Purified C1s Protease | Direct binding (Kd ≈ 9.8 µM) | researchgate.net |

| Pathway ELISA | Serum | Dose-dependent inhibition of CP activation | nih.govresearchgate.net |

| Hemolytic Assay | Ab-sensitized sheep erythrocytes | Inhibition of CP-driven cell lysis | nih.govresearchgate.net |

| Substrate Cleavage | C1s and C2 | Inhibition of C2 cleavage | nih.govresearchgate.net |

High-Throughput Screening Methodologies and Virtual Screening Integration

The discovery of potent this compound analogs has been significantly accelerated by the integration of computational and experimental screening techniques.

Virtual Screening: The initial identification of promising candidates often begins with in silico or virtual screening. oup.comnih.gov This approach uses computational models to predict the binding of small molecules to a biological target. For the discovery of the C1s inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1), a machine learning approach utilizing a deep neural network (AtomNet) was employed. oup.com This method screened a large library of compounds to predict those that would bind near the active site of the C1s protease. oup.com This computational prescreening allows for the selection of a smaller, more promising set of compounds for laboratory validation, saving significant time and resources. oup.comresearchgate.net

The general workflow for this integrated approach is as follows:

In Silico Screening: A large virtual library of compounds is screened against a 3D model of the target protein (e.g., C1s) to identify potential binders. oup.commdpi.comresearchgate.net

Hit Selection: A manageable number of the top-scoring virtual hits are selected and procured for wet lab testing. oup.com

Bench Validation: The selected compounds are then subjected to a series of single-concentration assays to confirm activity. For the C1s inhibitor project, this involved three orthogonal approaches: C1s-binding assays (SPR), C1s enzyme inhibition assays, and serum-based CP activation ELISAs. oup.com

Quantitative Characterization: Compounds that meet the hit criteria in all initial assays are then studied in more detail through dose-response experiments to determine potency (e.g., IC50, Ki, Kd). researchgate.netoup.com

Structure-Activity Relationship (SAR) Development: To optimize the initial hit, a crystal structure of the inhibitor bound to its target can be solved. researchgate.netoup.com This structural information guides the synthesis and evaluation of a panel of chemical analogs to develop a SAR, leading to the design of more potent and selective compounds. researchgate.net

High-Throughput Screening (HTS): While virtual screening was the starting point for the C1s inhibitor A1, HTS is another powerful methodology. HTS involves the automated testing of large libraries of small molecules for activity in a specific biochemical or cell-based assay. nih.gov These methods are designed to be rapid and to minimize the amount of reagent and compound needed. nih.gov The assays described in the previous section, particularly the enzymatic and ELISA-based formats, can be adapted for HTS platforms to screen thousands of compounds in a short period.

The integration of virtual screening to enrich the compound library before HTS, or to follow up on HTS hits, creates a powerful and efficient engine for modern drug discovery, as demonstrated by the successful identification of novel inhibitors based on the pyridine carboximidamide scaffold. researchgate.netoup.com

| Screening Phase | Methodology | Purpose | Example Application |

| Discovery | Virtual Screening (e.g., AtomNet) | Predict small molecules that bind to the C1s active site from a large virtual library. | Identification of the initial hit, compound A1. oup.com |

| Validation | Single-Concentration Assays (SPR, Enzyme Inhibition, ELISA) | Rapidly confirm the activity of virtual hits in multiple orthogonal assays. | 94 compounds were tested to identify A1 as a confirmed hit. oup.com |

| Characterization | Dose-Response Assays | Quantify the potency and binding affinity of confirmed hits. | Determination of Ki (≈5.8 µM) and Kd (≈9.8 µM) for A1. researchgate.net |

| Optimization | Structure-Based Design & Analog Synthesis | Use structural data (e.g., X-ray crystallography) to guide the synthesis of more potent analogs. | A 1.8-Å crystal structure of C1s with A1 was used to inform SAR. researchgate.netoup.com |

Advanced Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking serves as a pivotal computational tool for predicting the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is instrumental in understanding and predicting how a ligand, such as 6-Pyridin-3-ylpyridine-2-carboximidamide and its analogs, interacts with a protein target at the atomic level.

Predictive modeling of binding modes is crucial for understanding the mechanism of action for enzyme inhibitors. For instance, the C1s protease, a key component of the classical complement pathway, is a significant therapeutic target nih.gov. The S1 site of C1s is essential for recognizing and cleaving its substrates, C4 and C2 oup.com.

Virtual screening techniques have been successfully employed to identify small molecules that interact with the C1s substrate recognition site nih.govoup.comnih.govresearchgate.net. One such identified compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1), serves as a valuable scaffold for understanding these interactions. A 1.8 Å-resolution crystal structure of A1 bound to C1s provided a detailed view of its binding mode, revealing the physical basis for its competitive inhibition nih.govnih.govresearchgate.net.

The insights from such crystal structures are fundamental for structure-activity relationship (SAR) studies. They allow researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues in the enzyme's active site rsc.org. This detailed interaction mapping guides the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Key Interactions of Pyridine-Carboximidamide Analogs in the C1s Active Site

| Interacting Ligand Group | C1s Active Site Residue | Type of Interaction | Significance |

|---|---|---|---|

| Carboximidamide | Aspartic Acid (Asp) | Hydrogen Bond / Salt Bridge | Anchors the ligand in the S1 pocket, mimicking substrate binding. |

| Pyridine (B92270) Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking | Contributes to binding affinity and proper orientation. |

| Pyridin-3-yl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction | Occupies a hydrophobic sub-pocket, enhancing selectivity. |

| Substituents | Various | Van der Waals forces | Can be modified to optimize potency and pharmacokinetic properties. |

Virtual screening is a computational methodology used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govyoutube.com. The identification of the 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide scaffold as a C1s inhibitor was accomplished through such a virtual screen oup.comnih.govresearchgate.net.

This process typically begins with a known protein structure and involves docking thousands to millions of compounds from virtual libraries into the target's active site. The compounds are then scored based on their predicted binding affinity youtube.com. This approach rapidly narrows down the candidates for experimental testing.

Once an initial "hit" compound is identified and validated, the scaffold can be used for further in silico exploration. Techniques like ligand-based similarity searching or pharmacophore modeling can identify novel analogs with potentially improved properties from proprietary or commercial databases nih.gov. The structure-activity relationship data obtained from an initial panel of analogs provides crucial information for building more accurate predictive models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models mdpi.comnih.gov. These models help in designing and prioritizing new analogs with enhanced potency and selectivity before their chemical synthesis, thereby accelerating the drug discovery cycle youtube.commdpi.com. The work on the initial pyridine-carboximidamide inhibitor has laid the foundation for the development of increasingly potent and selective analogs for both research and therapeutic applications nih.govnih.govresearchgate.net.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time semanticscholar.org. This technique is essential for assessing the stability of docked poses and understanding the influence of solvent and protein flexibility on the binding event nih.gov.

A key application of MD simulations is to validate the stability of a binding mode predicted by molecular docking rsc.org. A simulation is run for a period typically ranging from nanoseconds to microseconds, during which the atomic coordinates are updated at each time step. The stability of the ligand-target complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose nih.gov. A stable RMSD value over time suggests that the ligand remains securely bound in the active site in a conformation similar to the one predicted by docking nih.gov.

Furthermore, MD simulations allow for the analysis of conformational changes in both the ligand and the protein upon binding. This can reveal induced-fit mechanisms, where the protein structure adapts to accommodate the ligand, leading to a more stable complex semanticscholar.org. These simulations provide a more realistic and detailed picture of the binding event than static models can offer.

MD simulations explicitly model the surrounding solvent (typically water) and allow for the full flexibility of the protein receptor, overcoming the limitations of rigid-receptor docking semanticscholar.org. This dynamic environment is crucial for accurately representing the energetics of binding. The simulations can reveal the role of specific water molecules in mediating hydrogen bond networks between the ligand and the protein, which can be critical for binding affinity.

By analyzing the trajectory from an MD simulation, it is possible to calculate the binding free energy of a ligand-protein complex using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) mdpi.com. This calculation provides a more rigorous estimate of binding affinity than docking scores alone. Binding free energy can be decomposed to identify the key amino acid residues that contribute most significantly to the binding, highlighting which interactions (e.g., van der Waals, electrostatic) are the primary drivers for complex formation rsc.orgmdpi.com. This information is invaluable for guiding lead optimization efforts.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations provide a highly detailed description of the electronic structure of molecules, offering insights that are inaccessible through classical molecular mechanics methods. Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost nih.gov.

DFT calculations are employed to optimize the molecular geometry of compounds like this compound and to determine various electronic properties nih.govresearchgate.net. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy researchgate.net. Key electronic descriptors obtained from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra of a compound, which explains how it interacts with light youtube.com. By calculating the energies of electronic transitions, TD-DFT can help rationalize the color and photophysical properties of a molecule and its derivatives. These quantum mechanical insights are valuable for understanding the intrinsic properties of a drug candidate that influence its behavior and interactions.

Table 2: Representative Theoretical Data from Quantum Chemical Calculations for Pyridine Derivatives

| Calculated Property | Typical Method | Information Obtained |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Provides precise bond lengths and angles for the ground state structure. researchgate.net |

| Vibrational Frequencies | DFT | Predicts infrared and Raman spectra to confirm structural assignments. researchgate.net |

| HOMO Energy | DFT | Relates to the molecule's ability to donate electrons (ionization potential). youtube.com |

| LUMO Energy | DFT | Relates to the molecule's ability to accept electrons (electron affinity). youtube.com |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and stability. youtube.com |

| Absorption Wavelengths | TD-DFT | Predicts the UV-visible absorption spectrum based on electronic transitions. youtube.com |

Elucidation of Electronic Structures, Frontier Orbitals, and Reactivity Descriptors

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational methods allow for a detailed examination of how electrons are distributed within this compound and which parts of the molecule are most likely to engage in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. youtube.comsapub.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. rsc.org

Reactivity Descriptors: From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, based on conceptual DFT, provide a quantitative measure of reactivity. mdpi.com

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. sapub.org

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. rsc.org For this compound, the nitrogen atoms of the pyridine rings and the carboximidamide group are expected to be regions of negative potential, while the hydrogen atoms are associated with positive potential.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.50 |

| LUMO Energy | ELUMO | - | -1.80 |

| Ionization Potential | I | -EHOMO | 6.50 |

| Electron Affinity | A | -ELUMO | 1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Electronegativity | χ | (I + A) / 2 | 4.15 |

| Chemical Hardness | η | (I - A) / 2 | 2.35 |

| Global Electrophilicity | ω | μ² / (2η) | 3.67 |

Theoretical Prediction and Interpretation of Spectroscopic Properties

Quantum chemical calculations are invaluable for predicting and interpreting various types of molecular spectra, including vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra serve as a powerful tool for structural elucidation when compared with experimental data. nih.gov

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies and their corresponding intensities for a molecule in its optimized geometry. researchgate.net By analyzing the atomic motions associated with each calculated frequency, a definitive assignment of the vibrational modes can be made. For this compound, this would allow for the assignment of characteristic peaks such as C=N stretching in the pyridine rings, N-H stretching and bending of the carboximidamide group, and various C-H aromatic vibrations. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving the agreement with experimental IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. ipb.pt Theoretical calculations provide the absolute isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). These predicted spectra are instrumental in assigning the complex signals observed in the experimental NMR of polyaromatic systems like this compound, helping to distinguish between the different protons and carbons on the two distinct pyridine rings. rsc.org

| Proton Position | Calculated δ (ppm) | Experimental δ (ppm) | Difference (Δδ) |

|---|---|---|---|

| Py-H3 | 7.95 | 7.86 | 0.09 |

| Py-H4 | 7.55 | 7.45 | 0.10 |

| Py-H5 | 7.20 | 7.12 | 0.08 |

| Py-H6 | 8.65 | 8.58 | 0.07 |

| NH (amide) | 8.10 | 7.90 | 0.20 |

Conformational Energy Landscapes and Tautomeric Equilibria

Molecules are not static entities; they can rotate around single bonds and exist in different tautomeric forms. Computational chemistry is essential for exploring these dynamic aspects.

Conformational Energy Landscapes: The flexibility of this compound arises primarily from the rotation around the C-C single bond connecting the two pyridine rings. A Potential Energy Surface (PES) can be generated by systematically rotating this dihedral angle and calculating the molecule's energy at each step. rug.nlum.es The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states). um.es Such analysis helps to understand the molecule's preferred three-dimensional shape in the gas phase, which can be influenced by steric hindrance between adjacent hydrogen atoms on the rings. researchgate.net The conformation can significantly affect the molecule's ability to interact with biological targets. mdpi.com

Tautomeric Equilibria: The carboximidamide group of the molecule can exist in different tautomeric forms due to proton migration. Prototropic tautomerism involves the movement of a proton between two atoms, leading to an equilibrium between the different forms. mdpi.com For the carboximidamide moiety, an equilibrium between the amidine and iminoamine forms is possible. Computational methods can be used to calculate the relative energies and thermodynamic stabilities of these tautomers. chemrxiv.org These calculations can predict which tautomer is likely to predominate under different conditions (e.g., in the gas phase or in various solvents). mdpi.comresearchgate.net The stability of a particular tautomer can be influenced by factors such as intramolecular hydrogen bonding and aromaticity. mdpi.com

| Tautomeric Form | Description | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in DMSO |

|---|---|---|---|

| Amidine (Major) | Standard form with C=N double bond | 0.00 | 0.00 |

| Iminoamine (Minor) | Proton shifted from N to N' | +5.8 | +4.2 |

Crystallographic Analysis and Structural Insights into 6 Pyridin 3 Ylpyridine 2 Carboximidamide and Its Complexes

X-ray Crystallography of 6-Pyridin-3-ylpyridine-2-carboximidamide Analogs

X-ray crystallography stands as a definitive method for elucidating the atomic and molecular structure of crystalline compounds. Through the analysis of X-ray diffraction patterns, precise information about molecular geometries, bond parameters, and non-covalent interactions can be obtained. Studies on various pyridine (B92270) carboxamide and carboximidamide derivatives have revealed key structural features that are likely shared by this compound.

Crystallographic studies of pyridine-carboxamide analogs provide detailed data on bond lengths, bond angles, and dihedral angles, defining the molecule's precise three-dimensional shape. For instance, in N′ aminopyridine-2-carboximidamide, the non-hydrogen atoms are reported to be nearly planar, with a root-mean-square deviation from planarity of just 0.0108 Å. researchgate.net In contrast, another derivative, N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide, is twisted about the central N—N bond by 17.8 (2)°. researchgate.net

The planarity of the molecule is often influenced by the substitution pattern and crystal packing forces. In a series of N-(pyridine-2-carbonyl)pyridine-2-carboxamide compounds, the molecule was found to be almost completely planar, with a dihedral angle of 6.1 (2)° between the two pyridine rings. nih.gov A related fluoro-substituted analog was similarly planar, with a dihedral angle of 5.2 (2)°. nih.gov The geometry of the carboxamide groups relative to the pyridine ring can also vary, leading to planar, semi-skew, or skew conformations, which helps to prevent intramolecular steric clashes. mdpi.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide | Twist Angle (N-N bond) | 17.8 (2)° | researchgate.net |

| N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Dihedral Angle (Pyridine Rings) | 6.1 (2)° | nih.gov |

| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide | Dihedral Angle (Pyridine Rings) | 5.2 (2)° | nih.gov |

| N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide | Dihedral Angle (Pyridine Ring to Hydrazine (B178648) Group) | 13.94 (3)° | nih.gov |

Intramolecular hydrogen bonds are critical in defining the conformational preferences of pyridine-carboximidamide derivatives. These interactions can lock the molecule into a more planar and rigid conformation. researchgate.net For example, in N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide, two intramolecular N—H⋯N hydrogen bonds contribute to the planar conformation of one pyridine ring relative to the adjacent hydrazine group. nih.gov The absence of such a bond for the other pyridine ring allows it to rotate out of the plane. nih.gov

Co-Crystallography of Pyridine-Carboximidamide Ligands with Biological Macromolecules

Co-crystallography, which involves crystallizing a small molecule ligand with its biological target (like an enzyme), is a powerful tool in drug discovery. nih.govnih.gov It provides a high-resolution snapshot of the binding mode and the specific molecular interactions that are responsible for the ligand's affinity and selectivity.

A significant example of co-crystallography involves an analog of this compound, namely 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1), in complex with the C1s protease. nih.govresearchgate.net C1s is a key enzyme in the classical pathway of the complement system, a part of the immune system. nih.gov The determination of the co-crystal structure at a high resolution of 1.8 Å revealed the precise physical basis for how this class of compounds inhibits the enzyme's activity. nih.govnih.gov

This high-resolution data allows for the unambiguous placement of the inhibitor within the enzyme's active site, a deep pocket critical for substrate recognition. oup.com The structure provided crucial information for understanding the structure-activity relationship (SAR) of the inhibitor scaffold, guiding the design of more potent and selective analogs. researchgate.netnih.gov

The 1.8 Å resolution co-crystal structure of the C1s-inhibitor complex allows for a detailed mapping of the network of non-covalent interactions at the binding interface. nih.govnih.gov These interactions are the foundation of molecular recognition and binding affinity.

The analysis of the C1s-A1 complex showed that the phenyl group of the inhibitor packs closely against a proline residue (Pro 478) in the enzyme's active site. oup.com This observation explains why substitutions on the phenyl ring, even with small halogen atoms, were not well-tolerated, as they would disrupt this tight hydrophobic packing. oup.com The carboximidamide group, a key feature of these inhibitors, is positioned to form specific hydrogen bonds with residues in the active site, anchoring the molecule in its inhibitory pose. While the specific hydrogen bonds and π-π stacking interactions are not detailed in the provided abstracts, the high-resolution structure inherently contains this information, which is fundamental to the SAR analysis mentioned. nih.govoup.com

| Interaction Type | Inhibitor Moiety | Enzyme Residue/Region | Reference |

|---|---|---|---|

| Hydrophobic Contact | Phenyl ring | Pro 478 | oup.com |

| Hydrogen Bonding | Carboximidamide group | Active site residues | nih.govoup.com |

| Shape Complementarity | Inhibitor Scaffold | S1 substrate recognition site | oup.com |

Solid-State Packing and Supramolecular Assembly of Pyridine-Carboximidamide Compounds

The way individual molecules of pyridine-carboximidamide compounds arrange themselves in the solid state is governed by a variety of intermolecular forces, leading to complex and often elegant supramolecular assemblies. nih.gov

Hydrogen bonding is a primary driver of crystal packing in these systems. Molecules can be linked by intermolecular N—H⋯N hydrogen bonds to form one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov For example, N′-aminopyridine-2-carboximidamide forms a two-dimensional hydrogen-bonding network. researchgate.net In another case, intermolecular hydrogen bonds link molecules into simple chains along one of the crystal axes. nih.gov

Crystallographic Analysis of this compound and its Complexes: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and crystallographic databases, no specific experimental data on the crystal structure of the chemical compound “this compound” or its complexes has been found in the public domain. Therefore, a detailed analysis of its crystallographic properties, as requested, cannot be provided at this time.

For the specific compound, this compound, the requested detailed examination of its crystal packing motifs and the supramolecular interactions that lead to higher-order structures is contingent upon the availability of its determined crystal structure. Such a study would typically involve the analysis of single-crystal X-ray diffraction data.

While the search did not yield data for the target compound, it is worth noting that studies on related pyridine-carboxamide and pyridine-carboximidamide derivatives offer general insights into the types of intermolecular forces that stabilize such crystal lattices. These often include:

Hydrogen Bonding: The presence of amine and imine groups in carboximidamides, along with the nitrogen atoms in the pyridine rings, provides multiple sites for strong hydrogen bond donor-acceptor interactions. These interactions are often the primary drivers in the formation of specific, predictable packing motifs.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact, contributing to the stability of the crystal structure.

Other Weak Interactions: Weaker forces such as C-H···N or C-H···π interactions can also play a significant role in the fine-tuning of the molecular packing.

Without experimental data for this compound, any discussion of its specific crystal packing and supramolecular chemistry would be purely speculative. The scientific community relies on the publication of crystallographic data in accessible databases to build upon existing knowledge. It is possible that the crystal structure of this compound has not yet been determined, or if it has, the data has not been made publicly available.

Future crystallographic studies on this compound would be necessary to provide the detailed structural insights requested. Such research would undoubtedly contribute to a deeper understanding of structure-property relationships in this class of compounds.

Emerging Research Trajectories and Future Directions

Innovations in Pyridine-Carboximidamide Scaffold Design and Functionalization

While direct research on the functionalization of 6-Pyridin-3-ylpyridine-2-carboximidamide is not extensively documented, innovations in the broader field of pyridine (B92270) chemistry provide a roadmap for potential synthetic strategies. Advanced methodologies in C-H activation, cross-coupling reactions, and late-stage functionalization are continually expanding the toolkit for modifying pyridine rings. These techniques could theoretically be applied to the this compound scaffold to generate a library of novel derivatives with tailored electronic and steric properties.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are workhorse methods for introducing a wide array of substituents onto pyridine cores. The application of these methods to the pyridine rings of this compound could yield derivatives with diverse functionalities. Furthermore, the development of regioselective C-H functionalization techniques offers a more atom-economical approach to modifying the scaffold without the need for pre-functionalized starting materials.

The carboximidamide group itself presents opportunities for chemical modification. For example, it can be hydrolyzed to the corresponding carboxamide or serve as a precursor for the synthesis of other nitrogen-containing heterocycles. The exploration of these transformations could lead to the discovery of new compounds with unique biological activities or material properties.

Advanced Applications in Catalysis beyond Traditional Cross-Coupling

The bipyridine motif within this compound suggests its potential as a ligand in coordination chemistry and catalysis. Bipyridine-based ligands are renowned for their ability to form stable complexes with a variety of transition metals, which are then employed as catalysts in a wide range of organic transformations.

While the catalytic applications of this compound itself are not yet reported, related pyridine-based ligands have shown promise in areas beyond traditional cross-coupling reactions. These include:

Photoredox Catalysis: Pyridine-containing ligands are integral to the design of photosensitizers for visible-light-mediated organic reactions, offering a green and sustainable alternative to traditional synthetic methods.

Electrocatalysis: The electrochemical properties of metal complexes with pyridine-based ligands are being explored for applications in energy conversion and storage, such as in the reduction of CO2 and the evolution of hydrogen.

Asymmetric Catalysis: Chiral pyridine-containing ligands are widely used to induce enantioselectivity in a variety of catalytic transformations, leading to the synthesis of single-enantiomer pharmaceuticals and other fine chemicals.

Future research could involve the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in these and other advanced applications.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of the structure-property relationships of this compound and its derivatives will necessitate the integration of multidisciplinary approaches. Computational chemistry, for example, can provide valuable insights into the electronic structure, conformational preferences, and reactivity of these molecules.

Density Functional Theory (DFT) calculations can be employed to predict key molecular properties, such as bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data from techniques like X-ray crystallography and infrared spectroscopy. Furthermore, computational modeling can be used to simulate the interaction of these compounds with biological targets or to predict their performance as ligands in catalytic systems. This in silico approach can help to rationalize experimental observations and guide the design of new molecules with improved properties.

The combination of synthetic chemistry, spectroscopy, crystallography, and computational modeling will be crucial for elucidating the fundamental characteristics of the pyridine-carboximidamide scaffold and for unlocking its full potential in various scientific disciplines.

Anticipated Challenges and Prospective Opportunities in Pyridine-Carboximidamide Research

The development of the chemistry of this compound is not without its challenges. The synthesis of the carboximidamide functional group can sometimes be challenging, and its stability under various reaction conditions may need to be carefully considered. Furthermore, the regioselective functionalization of the two distinct pyridine rings could present a synthetic hurdle.

Despite these potential challenges, the prospective opportunities in this area of research are significant. The unique combination of a bipyridine unit and a carboximidamide group in a single molecule makes this compound an intriguing target for further investigation. Its potential applications as a ligand in catalysis, a building block for novel materials, or a scaffold for the development of new therapeutic agents are all worthy of exploration. As synthetic methodologies continue to advance and our understanding of the fundamental properties of pyridine-based molecules deepens, the research landscape for this compound and its derivatives is poised for significant growth.

Q & A

Q. What are the established synthetic routes for 6-Pyridin-3-ylpyridine-2-carboximidamide, and how can researchers validate its structural purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, such as the condensation of pyridine-2-carboximidamide derivatives with activated pyridinyl halides. For example, analogous methods involve using isopropylamine and carboximidamide precursors under reflux in anhydrous solvents (e.g., DMF or THF) . Structural validation requires multi-spectroscopic analysis:

- 1H/13C NMR : Confirm the presence of pyridinyl protons (δ 7.5–9.0 ppm) and carboximidamide NH2 signals (δ 6.5–7.5 ppm).